Ethylenimine quinone
Overview
Description
Ethylenimine quinone is a compound with the molecular formula C10H10N2O2 . It is also known by several other names such as 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1-aziridinyl)-, 2,5-Di-1-aziridinyl-p-benzoquinone, and others . It is a chiral molecule with no defined stereocenters . The structure of Ethylenimine quinone includes two aziridine rings attached to a quinone .
Molecular Structure Analysis
The molecular structure of Ethylenimine quinone consists of a quinone core with two aziridine rings attached . The molecule contains a total of 26 bonds, including 16 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 2 three-membered rings, 1 six-membered ring, 2 ketones (aliphatic), 2 tertiary amines (aliphatic), and 2 Aziridines .
Chemical Reactions Analysis
Quinones, including Ethylenimine quinone, are known for their redox reactivity and electrophilic character . They can undergo reversible oxido-reduction reactions and have the potential to bind to thiol, amine, and hydroxyl groups . The intrinsic chemical reactivity of quinones controls the speed and type of the quinone-protein conjugation reactions .
Physical And Chemical Properties Analysis
Ethylenimine quinone has a molecular weight of 190.1986 . It is a chiral molecule with no defined stereocenters . Quinones, including Ethylenimine quinone, are known for their unique physical and chemical properties . They are characterized by their large specific capacity, high redox reactivity, and excellent electrochemical reversibility .
Scientific Research Applications
Chemotherapy of Cancer : Ethylenimino quinones, particularly 2,5-bis(ethylenimino)quinone and its derivatives, have been explored for their potential in cancer chemotherapy. These compounds may inhibit the growth of tumor cells and have been classified under cytostatics, with experimental results suggesting possible clinical benefits (Domagk, 1958).
Gene Delivery : Studies have shown that poly(ethylenimine) (PEI), a derivative of ethylenimine, is effective in gene transfer/therapy. Its ability to induce membrane damage and initiate apoptosis in various human cell lines indicates its potential in gene therapy, albeit with considerations of cytotoxicity (Moghimi et al., 2005).
Cytotoxicity and Molecular Mechanisms : The cytotoxicity of quinones, including ethylenimine quinone derivatives, has been attributed to their ability to modify DNA in rapidly dividing cells and alkylate essential protein thiol or amine groups. These activities result in oxidative stress and can be highly toxic to cells (O'Brien, 1991).
Synthesis and Biological Evaluation : Research has been conducted on the synthesis of unique quinone compounds, including those with ethylenimine modifications. These compounds have been evaluated for their inhibitory effects on enzymes like 5-lipoxygenase and thromboxane A2 synthase, which are relevant in treating asthma, thrombosis, and other disorders (Shiraishi & Terao, 1993).
Redox Cycling and Oxidative Stress : Quinones, including ethylenimine quinone derivatives, engage in redox cycling, leading to the formation of reactive oxygen species. This oxidative stress is a key factor in the cytotoxic effects of these compounds, influencing their therapeutic and toxicological properties (Bolton et al., 2000).
Safety And Hazards
While specific safety and hazard information for Ethylenimine quinone is not available, it’s worth noting that ethyleneimine, a related compound, is known to be hazardous. Ethyleneimine causes severe respiratory tract irritation and inflammation in humans, but symptoms may be delayed for several hours . It is a severe blistering agent, causing third-degree chemical burns of the skin . Chronic inhalation exposure has been reported to result in effects on the blood in humans .
Future Directions
Quinones, including Ethylenimine quinone, are being explored for their potential in advanced electrochemical energy storage due to their large specific capacity, high redox reactivity, and excellent electrochemical reversibility . Future research will likely focus on addressing the challenges associated with the use of quinone compounds, such as low tap density, small electrical conductivity, and strong dissolution issues .
properties
IUPAC Name |
2,5-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-8(12-3-4-12)10(14)5-7(9)11-1-2-11/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWJMKCTHJPXJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=CC(=O)C(=CC2=O)N3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200577 | |
Record name | Ethylenimine quinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenimine quinone | |
CAS RN |
526-62-5 | |
Record name | 2,5-Diaziridinyl-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylenimine quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylenimine quinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylenimine quinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLENIMINE QUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7BS8U72CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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